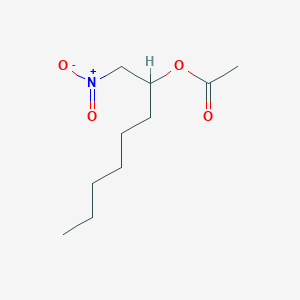
1-Nitrooctan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrooctan-2-yl acetate is an organic compound characterized by the presence of a nitro group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrooctan-2-yl acetate can be synthesized through the esterification of 1-nitrooctan-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrooctan-2-yl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 1-nitrooctan-2-ol and acetic acid in the presence of aqueous acid or base.
Substitution: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Reduction: 1-Amino-octan-2-yl acetate.
Hydrolysis: 1-Nitrooctan-2-ol and acetic acid.
Substitution: Various substituted nitro derivatives.
Applications De Recherche Scientifique
1-Nitrooctan-2-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-nitrooctan-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The acetate ester group can be hydrolyzed, releasing acetic acid and the corresponding alcohol, which may further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Nitrooctane: Lacks the acetate ester group, making it less reactive in esterification reactions.
2-Nitrooctane: Similar structure but with the nitro group on a different carbon, leading to different reactivity and applications.
1-Nitrooctan-2-ol: The alcohol precursor to 1-nitrooctan-2-yl acetate, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and an acetate ester, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
5469-20-5 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-nitrooctan-2-yl acetate |
InChI |
InChI=1S/C10H19NO4/c1-3-4-5-6-7-10(8-11(13)14)15-9(2)12/h10H,3-8H2,1-2H3 |
Clé InChI |
WGLPWYQGGICBOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


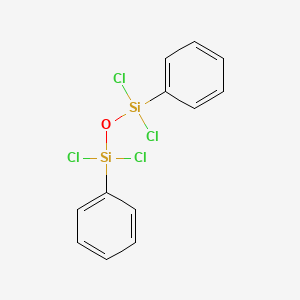
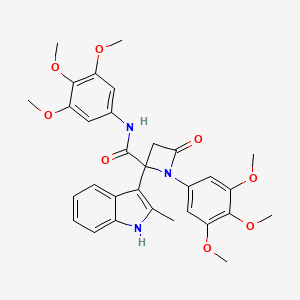
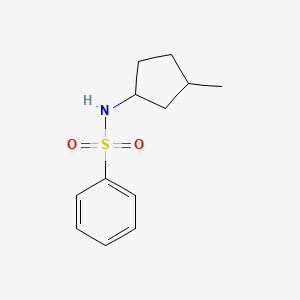
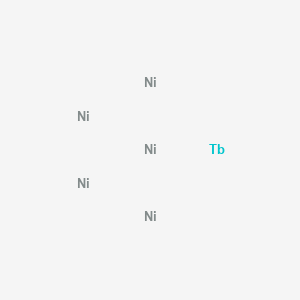

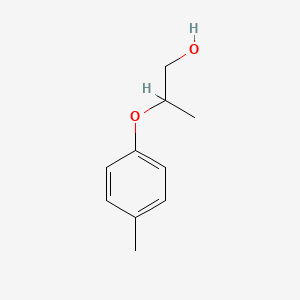
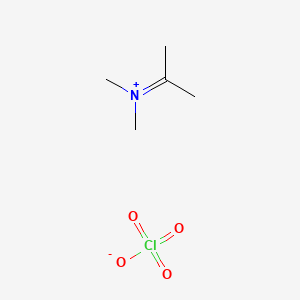
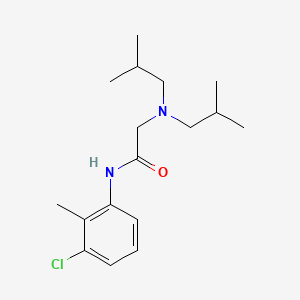

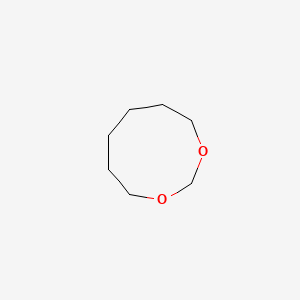
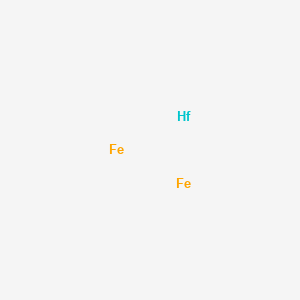
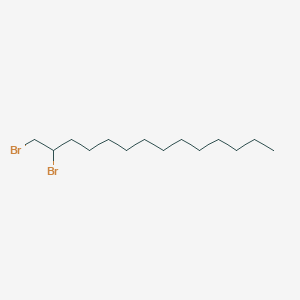
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
